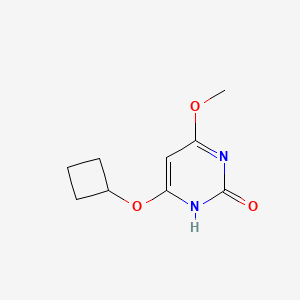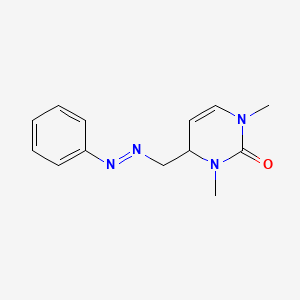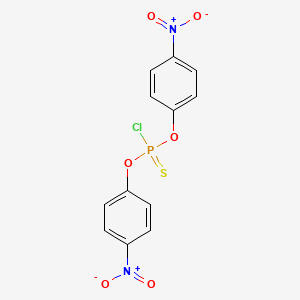
O,O-Bis(4-nitrophenyl) phosphorochloridothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE is a chemical compound known for its unique structure and reactivity. It is often used in various chemical reactions and industrial applications due to its ability to act as a reagent and intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE typically involves the reaction of 4-nitrophenol with phosphorus oxychloride and thiophosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
Industrial production of BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE follows similar synthetic routes but on a larger scale. The process involves careful control of temperature and reaction time to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE include bases like pyridine and nucleophiles such as amines and alcohols. Reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from reactions involving BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE depend on the specific nucleophile used. For example, reaction with an amine would yield a phosphoramidothioate derivative .
Wissenschaftliche Forschungsanwendungen
BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and inhibition.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of pesticides and other agrochemicals.
Wirkmechanismus
The mechanism of action of BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE involves its ability to act as an electrophile in chemical reactions. It targets nucleophilic sites in molecules, leading to the formation of new chemical bonds. The pathways involved include nucleophilic substitution and hydrolysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- BIS(4-NITROPHENYL) PHOSPHATE
- BIS(4-NITROPHENYL) CARBONATE
- BIS(4-NITROPHENYL) SULFATE
Uniqueness
BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE is unique due to its phosphorochloridothioate group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
52678-80-5 |
|---|---|
Molekularformel |
C12H8ClN2O6PS |
Molekulargewicht |
374.69 g/mol |
IUPAC-Name |
chloro-bis(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H8ClN2O6PS/c13-22(23,20-11-5-1-9(2-6-11)14(16)17)21-12-7-3-10(4-8-12)15(18)19/h1-8H |
InChI-Schlüssel |
MOSDDBBOIGXEMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=S)(OC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyl 4-[butyl-(2-piperidin-1-ylacetyl)amino]benzoate;hydrochloride](/img/structure/B13807134.png)
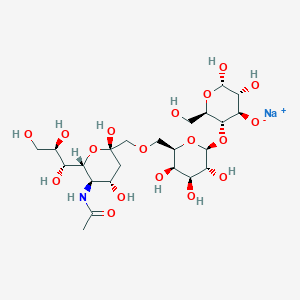
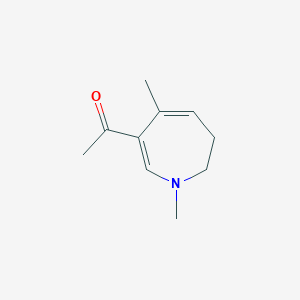
![(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(octahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B13807154.png)
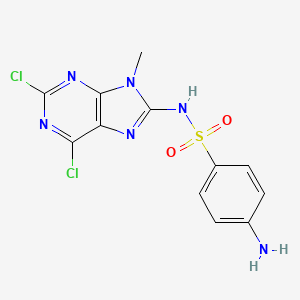
![(2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B13807161.png)
![2-[6-[[3-Methyl-3-(2-methylprop-2-enoyloxy)butan-2-yl]oxycarbonylamino]hexylcarbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B13807169.png)

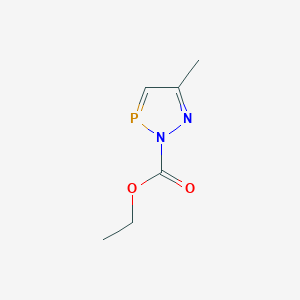
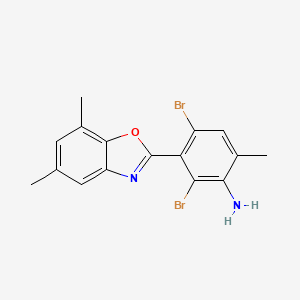
![3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile](/img/structure/B13807202.png)
